molecular formula C15H19N3O3S B5563407 N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide

N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B5563407
M. Wt: 321.4 g/mol
InChI Key: ZEFAAYYSJXYLIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually introducing various functional groups. While the specific synthesis route for this compound is not directly detailed in available literature, similar compounds have been synthesized through stepwise methodologies. For instance, compounds with pyridine and thiazole rings have been prepared from simpler precursors using condensation, alkylation, and cyclization reactions under controlled conditions (El-Essawy & Rady, 2011). These methods highlight the versatility and complexity of synthetic strategies employed in organic chemistry to achieve desired molecular architectures.

Molecular Structure Analysis

The molecular structure of such a compound is characterized by its specific arrangement of atoms and bonds. Structural analysis, often through techniques such as X-ray crystallography or NMR spectroscopy, reveals the spatial configuration of the molecule, critical for understanding its reactivity and interactions. For compounds with similar complexity, crystal structure analysis has provided insight into their three-dimensional arrangements, highlighting intermolecular interactions and conformations (Chakraborty et al., 2007).

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

  • A study by Saini et al. (2019) focused on novel methods of omeprazole synthesis, a proton pump inhibitor, emphasizing the development of various pharmaceutical impurities. The synthesis process aims to achieve expected yields through a novel, short, and simple process. This research could provide insights into managing and understanding impurities in pharmaceuticals, including "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide" derivatives (Saini et al., 2019).

Optical Sensors and Biological Applications

  • Jindal and Kaur (2021) reviewed pyrimidine derivatives, similar in structure to "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide," for their use as optical sensors. These compounds have significant biological and medicinal applications due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).

Environmental Contamination and Removal Techniques

  • Prasannamedha and Kumar (2020) discussed the contamination and removal of sulfamethoxazole, a compound with structural similarities to "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide," from aquatic environments using cleaner techniques. The study highlights the importance of sustainable development technologies for removing toxic contaminants (Prasannamedha & Kumar, 2020).

Optoelectronic Materials Development

  • Lipunova et al. (2018) discussed the importance of quinazolines and pyrimidines, related to "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide," in the creation of novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their broad application spectrum in materials science (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Future Directions

Given the diverse biological activities of thiazole derivatives, this compound could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its biological targets and optimizing its activity and selectivity.

properties

IUPAC Name

N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10-8-11(2)17-14(19)13(10)15(20)18(5-6-21-3)9-12-16-4-7-22-12/h4,7-8H,5-6,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFAAYYSJXYLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)N(CCOC)CC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide

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